molecular formula C15H19FN6 B3016079 4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415542-05-9

4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B3016079
CAS RN: 2415542-05-9
M. Wt: 302.357
InChI Key: RAYMYRDFSUHYLY-UHFFFAOYSA-N
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Description

“4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a chemical compound with the molecular formula C15H19FN6 . It has an average mass of 302.350 Da and a monoisotopic mass of 302.165527 Da . This compound is used in the field of chemistry for various applications .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C15H19FN6 . Further details about its structure, such as bond lengths and angles, would require more specific information or computational analysis .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 504.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 77.4±3.0 kJ/mol and a flash point of 258.7±32.9 °C . Its index of refraction is 1.582, and it has a molar refractivity of 81.2±0.3 cm3 .

Future Directions

The future directions for the study and application of “4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine” and similar compounds could involve further exploration of their potential as neuroprotective and anti-inflammatory agents . Additionally, these compounds could be further studied for their potential in treating various neurodegenerative diseases .

properties

IUPAC Name

4-ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6/c1-3-12-13(16)14(19-10-18-12)21-6-8-22(9-7-21)15-17-5-4-11(2)20-15/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYMYRDFSUHYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=CC(=N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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